molecular formula C27H23N3O3 B2541244 4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one CAS No. 1326849-62-0

4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one

Cat. No. B2541244
CAS RN: 1326849-62-0
M. Wt: 437.499
InChI Key: ASTQFJOQAHYKPA-UHFFFAOYSA-N
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Description

4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C27H23N3O3 and its molecular weight is 437.499. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Antibacterial and Antifungal Activity : A study by Sirgamalla and Boda (2019) synthesized derivatives similar to the compound and evaluated them for antibacterial and antifungal activities. These compounds showed potent activity against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as fungal strains like Aspergillus niger and Candida albicans.

Chemical Properties and Applications

  • Thermo-physical Characterization : Research by Godhani et al. (2013) detailed the thermo-physical characterization of similar oxadiazole derivatives. The study provides insights into various physical properties like density, viscosity, and sound velocity in different solvents, which can be crucial for chemical applications.

Advanced Material Development

  • Chemosensors for Fluoride Ion Detection : Zhang et al. (2020) developed 1,8-naphthalimide derivatives containing oxadiazole, which were used as colorimetric and fluorescent chemosensors for fluoride ion detection. This application signifies the potential use of oxadiazole derivatives in environmental monitoring and analysis.

Antimicrobial Agents

  • Antimicrobial Compounds : Another study by Desai et al. (2007) synthesized new quinazolines that exhibited significant antibacterial and antifungal activities. These compounds, similar in structure to the one , could serve as leads for developing new antimicrobial agents.

Corrosion Inhibition

  • Mild Steel Corrosion Inhibition : Chen et al. (2021) investigated quinazolin-4(3H)-one derivatives as corrosion inhibitors for mild steel in acidic environments. The findings suggest the potential application of such compounds in industrial settings to prevent corrosion.

Drug Development

  • Central Nervous System Active Compounds : Research by Hung, Janowski, and Prager (1985) explored derivatives of isoxazol-5(2H)-ones, structurally related to the compound , for their effects on the central nervous system in mice, indicating potential applications in neurological drug development.

Future Directions

The interest in 1,2,4-oxadiazoles’ biological application has doubled in the last fifteen years . This suggests that there is potential for further development and exploration of compounds like “4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one” in the future.

properties

IUPAC Name

4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O3/c1-3-18-13-15-19(16-14-18)30-17-23(20-9-5-6-10-21(20)27(30)31)26-28-25(29-33-26)22-11-7-8-12-24(22)32-4-2/h5-17H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTQFJOQAHYKPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=CC=C5OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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